[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid
Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid is a complex organic compound that features a benzodioxole group, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-piperidin-4-ylmethanone typically involves the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with diethylene glycol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized from pyridine through hydrogenation.
Coupling Reactions: The benzodioxole group is then coupled with the piperazine ring, followed by coupling with the piperidine ring to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may have applications in treating neurological disorders, given its ability to interact with neurotransmitter systems.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-piperidin-4-ylmethanone involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity. The benzodioxole group is particularly important for its binding affinity, while the piperazine and piperidine rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(1S,2S,5S)-2,5-dimethoxycyclohexyl]acetamide
- [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione
- [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone
Uniqueness
What sets [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-piperidin-4-ylmethanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3.C2H2O4/c22-18(15-3-5-19-6-4-15)21-9-7-20(8-10-21)12-14-1-2-16-17(11-14)24-13-23-16;3-1(4)2(5)6/h1-2,11,15,19H,3-10,12-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYKAPADMZQUNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.